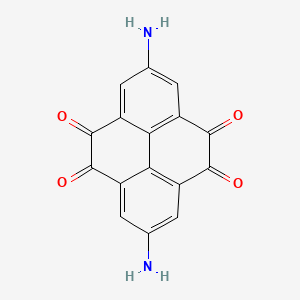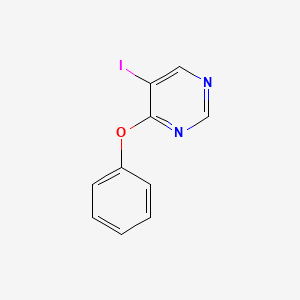(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
(S)-(+)-[(R)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is a complex organophosphorus compound. It is known for its unique structure, which includes a ferrocene moiety and two dicyclohexylphosphino groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Métodos De Preparación
The synthesis of (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane typically involves multiple steps. One common method includes the reaction of ferrocene with dicyclohexylphosphine and N,N-dimethylaminophenylphosphine under specific conditions. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metals.
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium. The pathways involved often include catalytic cycles where the ligand-metal complex undergoes oxidative addition, migratory insertion, and reductive elimination .
Comparación Con Compuestos Similares
Compared to other similar compounds, (S)-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane is unique due to its combination of a ferrocene moiety and two dicyclohexylphosphino groups. Similar compounds include:
- ®-(+)-®-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
- (S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane
These compounds share similar structural features but differ in their stereochemistry, which can significantly impact their reactivity and applications .
Propiedades
Fórmula molecular |
C43H63FeNP2 |
|---|---|
Peso molecular |
711.8 g/mol |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(36-27-16-28-37(36)41(33-22-11-5-12-23-33)34-24-13-6-14-25-34)30-17-15-26-35(29-30)40(31-18-7-3-8-19-31)32-20-9-4-10-21-32;1-2-4-5-3-1;/h15-17,26-29,31-34,38H,3-14,18-25H2,1-2H3;1-5H;/t38-;;/m0../s1 |
Clave InChI |
KGYNRTWPQMOGAI-ZCLNGFLVSA-N |
SMILES isomérico |
CN(C)[C@@H](C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
CN(C)C(C1=CC(=CC=C1)P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


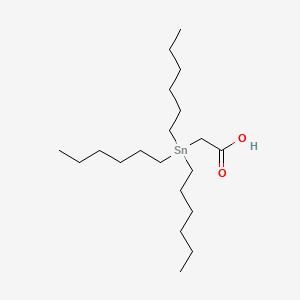

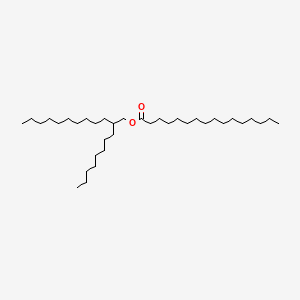
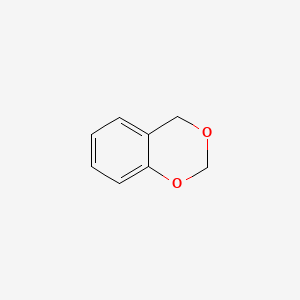
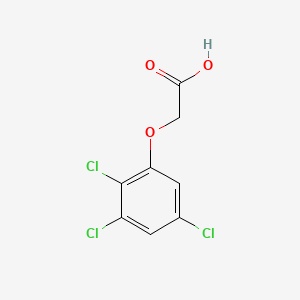
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
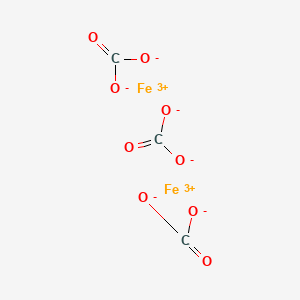


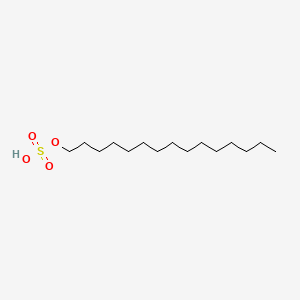
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
